REACTION_SMILES
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[BH3:14].[CH2:15]1[O:16][CH2:17][CH2:18][CH2:19]1.[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[c:6]([C:7](=[O:8])[OH:9])[cH:10][cH:11][cH:12][cH:13]1>>[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[c:6]([CH2:7][OH:8])[cH:10][cH:11][cH:12][cH:13]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
B
|
Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)c1ccccc1C(=O)O
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Name
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|
Type
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product
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Smiles
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CS(=O)(=O)c1ccccc1CO
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[BH3:14].[CH2:15]1[O:16][CH2:17][CH2:18][CH2:19]1.[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[c:6]([C:7](=[O:8])[OH:9])[cH:10][cH:11][cH:12][cH:13]1>>[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[c:6]([CH2:7][OH:8])[cH:10][cH:11][cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)c1ccccc1C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)c1ccccc1CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |